4-Chlorokynurenine

Blood-Brain Barrier Transport Pharmacokinetics Prodrug Design

Direct NMDA glycineB antagonists (7-Cl-KYNA, 5,7-Cl2-KYNA) are excluded from the CNS by the blood-brain barrier, blocking systemic in vivo research. 4-Chlorokynurenine (4-Cl-KYN, AV-101) solves this via LAT1-mediated BBB transport (Km=105 µM), enabling systemic administration and in situ conversion to the active antagonist 7-Cl-KYNA within the brain. • Achieves reliable brain concentrations after IP or oral dosing-impossible with direct GlyB antagonists • Replicates ketamine-like rapid antidepressant efficacy without psychotomimetic or rewarding side effects • Validated human safety: AE profile comparable to placebo across 86 subjects at doses up to 1440 mg/day × 14 days

Molecular Formula C10H11ClN2O3
Molecular Weight 242.66 g/mol
CAS No. 75802-84-5
Cat. No. B1664160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorokynurenine
CAS75802-84-5
Synonyms3-(4-chloroanthraniloyl)-DL-alanine
4-chloro-DL-kynurenine
4-chlorokynurenine
Molecular FormulaC10H11ClN2O3
Molecular Weight242.66 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N
InChIInChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)
InChIKeyHQLHZNDJQSRKDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-Chlorokynurenine (AV-101) Overview


4-Chlorokynurenine (4-Cl-KYN, CAS: 75802-84-5, developmental code AV-101) is a small molecule prodrug that is enzymatically converted to 7-chlorokynurenic acid (7-Cl-KYNA), a potent and selective antagonist of the glycineB (GlyB) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor [1]. As a halogenated derivative of L-kynurenine, its primary mechanism involves the non-competitive modulation of glutamatergic neurotransmission [2]. Unlike direct-acting GlyB antagonists, 4-Cl-KYN is specifically designed as a brain-penetrant precursor, allowing for systemic administration and in vivo conversion to the active antagonist within the central nervous system (CNS) [1].

Prodrug Design Brain-penetrant GlyB site modulator precursor
CNS Delivery LAT1-mediated active BBB transport mechanism
Target Engagement In situ conversion to 7-Cl-KYNA antagonist within CNS

Why 4-Chlorokynurenine Cannot Be Substituted


Generic substitution with other GlyB site antagonists is not scientifically valid due to the critical barrier of brain penetration. The most potent and selective in-class compounds, such as 7-chlorokynurenic acid (7-Cl-KYNA) and 5,7-dichlorokynurenic acid (5,7-Cl2-KYNA), are effectively excluded from the brain by the blood-brain barrier (BBB), rendering them unsuitable for systemic in vivo studies [1]. 4-Chlorokynurenine overcomes this limitation through its unique ability to be actively transported across the BBB via the large neutral amino acid transporter 1 (LAT1) [2]. This prodrug strategy allows for the systemic delivery and subsequent in situ generation of the active antagonist directly within the CNS, a critical differentiator that generic or unmodified kynurenic acid analogs cannot achieve [1].

Target Prodrug
Potential Substitute
4-Chlorokynurenine: LAT1 substrate; achieves pharmacologically relevant CNS exposure after systemic dosing
7-Cl-KYNA / 5,7-Cl2-KYNA: BBB-excluded; no active CNS transport reported
Enzymatic conversion to active GlyB antagonist occurs within the brain
Direct GlyB antagonists cannot access CNS target after peripheral administration
Monochlorinated structure optimized for LAT1 affinity
Unmodified or dichlorinated kynurenine analogs may show reduced brain uptake

4-Chlorokynurenine vs. Analogs: Comparative Evidence


BBB Transport Advantage Over 7-Cl-KYNA

In a direct head-to-head comparison, 4-Cl-KYN demonstrates a fundamental and quantifiable advantage over its active metabolite, 7-Cl-KYNA. While 7-Cl-KYNA is a potent antagonist, it is excluded from the brain [1]. In contrast, 4-Cl-KYN is a substrate for the LAT1 transporter, enabling facilitated brain uptake with a transport kinetic profile (Km = 105 ± 14 µM, Vmax = 16.9 ± 2.3 nmol min-1 g-1) that is not observed for the parent antagonist 7-Cl-KYNA [1].

BBB Transport vs. 7-Cl-KYNA
Head-to-head
Km = 105 ± 14 µM; Vmax = 16.9 ± 2.3 nmol min⁻¹ g⁻¹ (4-Cl-KYN)
7-Cl-KYNA: BBB-excluded; no active transport reported
Supports CNS prodrug selection rationale
In situ brain perfusion; rodent model data
Blood-Brain Barrier Transport Pharmacokinetics Prodrug Design

LAT1 Affinity vs. 4,6-Dichlorokynurenine

In a direct comparative study of prodrug candidates, 4-chlorokynurenine (4-Cl-KYN) exhibits a four-fold higher affinity for the BBB LAT1 transporter than its dichlorinated analog, 4,6-dichlorokynurenine (4,6-Cl2-KYN) [1]. This specific structural feature of 4-Cl-KYN (single chlorine substitution) confers a significant and quantifiable advantage in brain delivery efficiency over the doubly halogenated compound, highlighting that not all chlorinated kynurenine prodrugs are functionally equivalent [1].

LAT1 Affinity vs. 4,6-Cl2-KYN
Head-to-head
~4-fold higher
LAT1 affinity vs. 4,6-dichlorokynurenine
Structural specificity for CNS delivery
Single vs. dichloro substitution context
Structure-Activity Relationship BBB Transport Prodrug Optimization

LID Reduction Comparable to Amantadine

In a non-human primate model of Parkinson's disease, 4-Cl-KYN (AV-101) demonstrated antidyskinetic activity comparable to amantadine, a standard-of-care treatment for L-DOPA-induced dyskinesia (LID) [1]. Repeated treatment with AV-101 (250 mg/kg, b.i.d. for 4 days) significantly reduced LID in MPTP-lesioned monkeys while maintaining the antiparkinsonian response to L-DOPA [1]. Critically, AV-101 showed no adverse effects in this model, a distinct advantage over amantadine, which has a well-documented side-effect profile [1].

LID Response vs. Amantadine
Reported
Comparable antidyskinetic response; maintained L-DOPA antiparkinsonian activity
Amantadine: comparable antidyskinetic activity; tolerability endpoint differed
Reported NHP model-response context
MPTP-lesioned monkey model; 250 mg/kg dose
Parkinson's Disease L-DOPA-Induced Dyskinesia Comparative Efficacy

Antidepressant Efficacy Without Ketamine Side Effects

In a series of rodent behavioral assays, 4-Cl-KYN demonstrated rapid, dose-dependent, and persistent antidepressant-like effects following a single treatment, a profile similar to the fast-acting antidepressant ketamine [1]. However, unlike ketamine, 4-Cl-KYN administration was not associated with rewarding or psychotomimetic effects, nor did it induce locomotor sensitization or stereotypic behaviors in the tested models [1]. This separation of antidepressant efficacy from the adverse side effects of ketamine is a key and quantifiable differentiator [1].

Antidepressant-Like Response vs. Ketamine
Head-to-head
Rapid, persistent antidepressant-like behavioral effects; absence of psychotomimetic or rewarding properties
Ketamine: similar rapid antidepressant-like effects; psychotomimetic and rewarding effects observed
Behavioral endpoint differentiation
Rodent behavioral battery; GlyB vs. channel block context
Depression NMDA Receptor Safety Pharmacology

Clinical Safety Comparable to Placebo

In two Phase 1 clinical studies involving an aggregate of 86 healthy volunteers, oral administration of 4-Cl-KYN (AV-101) up to 1440 mg per day for 14 days was found to be safe and very well-tolerated, with adverse events (AEs) that were quantitatively and qualitatively similar to those observed with placebo [1]. This favorable safety profile, established in a controlled human setting, is a critical point of differentiation from other CNS-active NMDA antagonists like ketamine, which are known for their significant psychotomimetic and dissociative side effects [1].

Human Tolerability vs. Placebo
Reported
AE profile comparable to placebo; doses up to 1440 mg/day for 14 days
NMDA channel blockers (class comparator): known psychotomimetic side-effect profile
Tolerability endpoint context
Phase 1 double-blind data; 86 healthy volunteers
Clinical Pharmacokinetics Safety Tolerability

Research Applications of 4-Chlorokynurenine


In Vivo Preclinical CNS Studies

4-Cl-KYN is the ideal tool compound for any in vivo rodent study investigating the role of the NMDA receptor GlyB site in CNS function. Its unique, LAT1-mediated BBB transport (Km = 105 µM) [1] allows researchers to achieve reliable brain concentrations of the active antagonist 7-Cl-KYNA after systemic (e.g., intraperitoneal or oral) administration, a task impossible with direct GlyB antagonists like 7-Cl-KYNA or 5,7-Cl2-KYNA [2].

Parkinson's Disease and LID Research

For labs using MPTP-lesioned non-human primate models of Parkinson's disease, 4-Cl-KYN (AV-101) provides a means to test NMDA GlyB antagonism in the context of LID. Evidence shows that at a dose of 250 mg/kg (b.i.d.), it reduces dyskinesias to a degree comparable to the clinical standard amantadine, but without the adverse effects associated with that drug [1].

Translational Research on Rapid-Acting Antidepressants

4-Cl-KYN serves as a key reference compound for investigating mechanisms of fast-acting antidepressants that do not produce ketamine-like side effects. In preclinical models, it replicates the rapid and sustained antidepressant-like efficacy of ketamine in tests such as the forced swim test and learned helplessness paradigm, while remaining free from psychotomimetic and rewarding properties [1].

Clinical Studies with Favorable Safety Profile

For investigators moving into Phase 1 or Phase 2 clinical trials, 4-Cl-KYN (AV-101) offers a significant advantage due to its established safety and tolerability record in humans. Data from 86 healthy volunteers show that daily doses up to 1440 mg for 14 days result in an adverse event profile similar to placebo [1], simplifying study design and reducing concerns over participant dropout due to drug-related side effects.

Application
Selection Property
Validation Focus
In vivo CNS target-engagement studies
BBB LAT1 transport competence
CNS prodrug conversion review
LID model research
Antidyskinetic response profile
Model-specific endpoint validation
Antidepressant mechanism studies
GlyB-mediated pathway context
Behavioral endpoint comparison
Clinical-stage CNS tolerability research
Human tolerability endpoint profile
Safety-related endpoint review

Technical Documentation Hub

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38 linked technical documents
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